molecular formula C11H11NO B8312889 2-(2-Methylbenzoyl)propiononitrile

2-(2-Methylbenzoyl)propiononitrile

Cat. No.: B8312889
M. Wt: 173.21 g/mol
InChI Key: VRKLSRWJJCIXGR-UHFFFAOYSA-N
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Description

2-(2-Methylbenzoyl)propiononitrile is a nitrile derivative featuring a 2-methylbenzoyl substituent. Nitriles with aromatic substituents are commonly utilized as intermediates in pharmaceuticals, agrochemicals, and specialty materials due to their reactivity and stability .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-3-(2-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C11H11NO/c1-8-5-3-4-6-10(8)11(13)9(2)7-12/h3-6,9H,1-2H3

InChI Key

VRKLSRWJJCIXGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)C#N

Origin of Product

United States

Comparison with Similar Compounds

2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)

  • Structure : Features a benzoyl group at the 3-position of the phenyl ring attached to a propionitrile backbone.
  • Applications: A key intermediate in synthesizing ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). Rigorous quality control ensures low water and benzene content (<0.5%) to meet pharmaceutical standards .
  • Physical Properties: Stable solid form, facilitating safe transport and storage. Melting points and solubility data for analogs suggest similar thermal stability for 2-(2-Methylbenzoyl)propiononitrile .
  • Market Data : High demand in fine chemical industries, with production processes emphasizing cost-effective scaling and purity optimization .

3-(2-Phenylhydrazino)propiononitrile (EC 248-139-8)

  • Structure: Incorporates a phenylhydrazino group linked to the nitrile via a three-carbon chain.
  • Applications : Used in dyestuffs, agrochemicals, and polymer additives. Market reports highlight consumption across 200+ countries, with forecasts projecting growth until 2046 .
  • Industrial Relevance : Extensive financial datasets (e.g., 9,748 spreadsheets) track its consumption by sector, emphasizing its versatility in diverse applications .

3-(Trimethoxysilyl)propiononitrile

  • Structure : Contains a trimethoxysilyl group, enabling silane coupling applications.
  • Applications: Primarily in adhesives and surface treatments. Its reactivity with inorganic substrates contrasts with the aromatic focus of this compound .

Comparative Analysis Table

Compound Key Functional Groups Primary Applications Market Data Insights Safety Considerations
This compound 2-Methylbenzoyl, nitrile Pharmaceutical intermediates Inferred high demand (analog) Likely requires cyanide hazard protocols
2-(3-Benzoylphenyl)propionitrile 3-Benzoylphenyl, nitrile Ketoprofen synthesis Rigorous purity standards Stable under transport
3-(2-Phenylhydrazino)propiononitrile Phenylhydrazino, nitrile Agrochemicals, polymers Global consumption tracking Hazard codes unspecified
3-(Trimethoxysilyl)propiononitrile Trimethoxysilyl, nitrile Adhesives, coatings Niche industrial use Silane-related flammability

Research Findings and Industrial Insights

  • Synthetic Routes: Analogous nitriles are synthesized via Friedel-Crafts acylation or nucleophilic substitution, suggesting similar pathways for this compound .
  • Regulatory Compliance : Compounds like 2-Methylbenzoyl chloride (CAS 21892-80-8) are classified as hazardous (Class 4-3-III), underscoring the need for stringent handling protocols for methylbenzoyl-containing nitriles .
  • Market Dynamics: The 3-(2-phenylhydrazino)propiononitrile market is analyzed through 59 parameters, including competitive landscapes and cost structures, reflecting the granularity required for strategic planning .

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